molecular formula C8H18O B3432417 3-Octanol CAS No. 20296-29-1

3-Octanol

Cat. No.: B3432417
CAS No.: 20296-29-1
M. Wt: 130.23 g/mol
InChI Key: NMRPBPVERJPACX-UHFFFAOYSA-N
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Description

3-Octanol, also known as octan-3-ol, is an organic compound with the molecular formula C8H18O. It is a secondary alcohol with a hydroxyl group (-OH) attached to the third carbon of an eight-carbon chain. This compound is a colorless, transparent liquid with a mild, pleasant odor. It is used in various applications, including as a flavoring agent and in the synthesis of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Octanol can be synthesized through several methods:

    Reduction of 3-Octanone: One common laboratory method involves the reduction of 3-octanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether.

    Hydroformylation of 1-Heptene: Another method involves the hydroformylation of 1-heptene, followed by hydrogenation. This process uses a rhodium or cobalt catalyst and a mixture of carbon monoxide and hydrogen gas.

Industrial Production Methods: Industrially, this compound can be produced through the hydration of 1-octene in the presence of an acid catalyst. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

3-Octanol undergoes various chemical reactions, including:

Scientific Research Applications

3-Octanol has diverse applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis. Its derivatives are employed in the synthesis of various compounds.

    Biology: this compound is studied for its role in plant and fungal interactions.

    Medicine: Research is ongoing into its potential therapeutic effects, including its use as an anesthetic agent.

    Industry: It is used in the manufacture of fragrances, flavors, and plasticizers.

Mechanism of Action

3-Octanol can be compared with other alcohols such as 1-octanol and 2-octanol:

    1-Octanol: This is a primary alcohol with the hydroxyl group attached to the first carbon. It has a higher boiling point and is less reactive in oxidation reactions compared to this compound.

    2-Octanol: This is a secondary alcohol like this compound but with the hydroxyl group on the second carbon. .

Uniqueness of this compound: this compound’s unique position of the hydroxyl group on the third carbon makes it distinct in terms of its reactivity and physical properties. Its balanced hydrophobic and hydrophilic nature allows it to be used in a wide range of applications, from solvents to flavoring agents .

Comparison with Similar Compounds

  • 1-Octanol
  • 2-Octanol
  • 3-Heptanol
  • 3-Nonanol

3-Octanol’s versatility and unique properties make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRPBPVERJPACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862252
Record name 3-Octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a strong, oily-nutty, herbaceous odour
Record name 3-Octanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

173.00 to 175.00 °C. @ 760.00 mm Hg
Record name (S)-3-Octanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol, ether; insoluble in water
Record name 3-Octanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.817-0.824
Record name 3-Octanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

589-98-0, 29063-28-3, 20296-29-1, 22658-92-0
Record name 3-Octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=589-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Octanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl alcohol, mixed isomers
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029063283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Octanol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.790
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Record name (±)-octan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.724
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-OCTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73DZ0U3U1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name (S)-3-Octanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-45.00 °C. @ 760.00 mm Hg
Record name (S)-3-Octanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Octanol
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3-Octanol
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3-Octanol
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3-Octanol
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3-Octanol

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